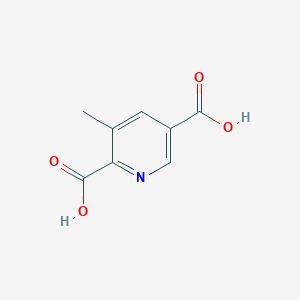

3-Methylpyridine-2,5-dicarboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7NO4 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

3-methylpyridine-2,5-dicarboxylic acid |

InChI |

InChI=1S/C8H7NO4/c1-4-2-5(7(10)11)3-9-6(4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13) |

InChI Key |

JOMNLNYASZMDBM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthesis and Characterization

Synthetic Routes to 3-Methylpyridine-2,5-dicarboxylic Acid

While specific, detailed synthetic procedures for this compound are not widely documented in readily available scientific literature, general methods for the synthesis of substituted pyridine (B92270) carboxylic acids can be inferred. The synthesis of such a molecule would likely involve a multi-step process.

One plausible approach could start from a pre-functionalized pyridine derivative, such as a lutidine (dimethylpyridine), which could undergo selective oxidation of the methyl groups to carboxylic acids. For example, methods have been described for the preparation of methyl 4-methylpicolinate and methyl 5-methylnicotinate from the corresponding lutidines. researchgate.net Another potential route could involve the construction of the substituted pyridine ring from acyclic precursors, followed by functional group manipulations to introduce the carboxylic acid moieties. The synthesis of related compounds, such as 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid, has been achieved through reactions involving the modification of existing pyridine dicarboxylic acid derivatives. google.com

Spectroscopic and Crystallographic Analysis

The characterization of this compound would rely on a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be crucial for confirming the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the pyridine ring and the methyl group protons. The number of signals, their chemical shifts, and their coupling patterns would provide definitive information about the substitution pattern.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of the key functional groups. Characteristic absorption bands for the O-H stretching of the carboxylic acid groups, the C=O stretching of the carbonyls, and the C=N and C=C stretching vibrations of the pyridine ring would be expected.

Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

X-ray Crystallography: Single-crystal X-ray diffraction would provide the most definitive structural information, revealing the precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. This technique would also elucidate the intermolecular interactions, such as hydrogen bonding, in the solid state.

Coordination Chemistry and Materials Science

Role as a Ligand in Metal-Organic Frameworks (MOFs)

Although specific MOFs based on 3-Methylpyridine-2,5-dicarboxylic acid are not prominently reported, its structural features suggest it would be a highly suitable ligand for the construction of such materials. The two carboxylate groups and the pyridine (B92270) nitrogen atom provide multiple coordination sites for metal ions. The relative positions of these groups would likely favor the formation of extended, multidimensional frameworks. The methyl group could influence the porosity and surface properties of the resulting MOF, potentially leading to materials with tailored gas sorption or catalytic properties. Research on related pyridinedicarboxylic acids has demonstrated their utility in forming a wide variety of MOF structures with diverse applications. mdpi.com

Formation of Coordination Polymers

Similar to its potential role in MOFs, this compound is expected to be an excellent building block for coordination polymers. The ability of the carboxylate groups to adopt various coordination modes (monodentate, bidentate chelating, bidentate bridging) and the bridging capability of the entire ligand would allow for the formation of a diverse range of coordination polymer architectures, from one-dimensional chains to two-dimensional layers and three-dimensional networks. The steric and electronic influence of the methyl group would play a significant role in determining the final structure and properties of these polymers.

Supramolecular Chemistry and Crystal Engineering Involving 3 Methylpyridine 2,5 Dicarboxylic Acid

Intermolecular Interactions in Crystalline Networks

The crystalline architecture of 3-Methylpyridine-2,5-dicarboxylic acid and its derivatives is primarily dictated by a variety of intermolecular interactions. These forces, though weaker than covalent bonds, are highly directional and play a crucial role in the formation of stable, extended structures.

Hydrogen Bonding Networks (O–H···O, N–H···O, C–H···O, N–H···N)

Hydrogen bonds are the most prominent interactions in the crystal structures of pyridine (B92270) dicarboxylic acids and their derivatives. The presence of both carboxylic acid groups and a pyridine nitrogen atom provides multiple sites for hydrogen bond donors and acceptors.

O–H···O Interactions: These are classic interactions between carboxylic acid groups, often forming dimeric motifs. In related dicarboxylic acid structures, these interactions are fundamental in creating robust supramolecular synthons.

N–H···O Interactions: In salts and co-crystals involving proton transfer, the protonated pyridine nitrogen can form strong hydrogen bonds with the carboxylate oxygen atoms. For instance, in acid-base adducts of pyridine-2,5-dicarboxylic acid N-oxide, extensive N-H···O hydrogen bond networks are observed. acs.orgresearchgate.net

N–H···N Interactions: In certain adducts, particularly those involving other nitrogen-containing bases, N-H···N hydrogen bonds can form, further extending the supramolecular network. researchgate.net Research on pyridine-2,5-dicarboxylic acid N-oxide with various organic bases has identified energetically favorable N−H···N hydrogen bonds. researchgate.net

A study of acid-base adducts based on pyridine-2,5-dicarboxylic acid N-oxide highlighted the presence of extensive O–H···O, N–H···O, N–H···N, and C–H···O hydrogen bond networks. researchgate.net

π-Stacking Interactions between Pyridine Rings

The aromatic nature of the pyridine ring facilitates π-stacking interactions, which are crucial for the stabilization of the crystal lattice in a parallel or offset fashion. The centroid-to-centroid distance between stacked rings is a key parameter in determining the strength of these interactions. In the crystal structure of a related compound, pyridine-2,5-dicarboxylate, π-π stacking interactions were observed with centroid-centroid distances of 3.4747(7) Å and 3.7081(7) Å. researchgate.net In some N-(pyridine-2-carbonyl)pyridine-2-carboxamide structures, however, only weak π–π interactions are present, with larger centroid–centroid distances. iucr.org

Formation of Supramolecular Synthons

Supramolecular synthons are robust and predictable patterns of intermolecular interactions that serve as building blocks in crystal engineering. The specific functional groups on this compound and its derivatives guide the formation of these synthons.

Role of Dicarboxylate and Pyridine-N-oxide Moieties

The dicarboxylate groups are key players in forming strong and reliable hydrogen-bonded synthons. The pyridine-N-oxide moiety, when present, introduces an additional strong hydrogen bond acceptor site (the N-oxide oxygen), which can significantly influence the resulting supramolecular architecture. rsc.org The pyridine-2,6-dicarboxylic acid N-oxide (H2pydco), for example, utilizes its N-oxide oxygen and a carboxylate oxygen to form a six-membered chelate ring around metal ions. rsc.org

Base-Dependent Supramolecular Motifs

The interaction of pyridine dicarboxylic acids with different organic bases leads to the formation of various supramolecular motifs, largely dependent on the nature and stoichiometry of the base. For example, studies on pyridine-2,5-dicarboxylic acid N-oxide with bases like 2-aminopyrimidine (B69317) and 2-amino-6-methylpyridine (B158447) have shown the formation of base-dependent supramolecular synthons, often involving an R2(2)(8) hydrogen-bonded motif. researchgate.net The presence or absence of certain functional groups on the base, such as an α-aminopyridinium moiety, can dictate the hydrogen-bonding patterns. researchgate.net

Co-crystallization and Ionic Salt Formation

Co-crystallization and salt formation are powerful techniques in crystal engineering to modify the physicochemical properties of a compound. These methods rely on the predictable formation of supramolecular synthons between the target molecule and a co-former or a base.

Dicarboxylic acids are recognized as excellent co-formers for co-crystallization. nih.gov The process of co-crystallization of dicarboxylic acids with pyridine derivatives often involves the formation of strong O–H···N hydrogen bonds between the carboxylic acid and the pyridine nitrogen. mdpi.comresearchgate.net This interaction is a common and reliable synthon in the assembly of such co-crystals. rsc.org

Ionic salt formation occurs when there is a proton transfer from the acidic carboxylic acid group to a basic site, such as the pyridine nitrogen of another molecule or a different basic co-former. This typically happens when there is a significant difference in the pKa values of the acid and the base. The resulting ionic species are then held together by strong charge-assisted hydrogen bonds. The formation of salts between fluoroquinolones and dicarboxylic acids, for instance, often results in supramolecular structures containing a robust heterosynthon between the protonated piperazine (B1678402) ring and the deprotonated carboxyl group. nih.gov Similarly, a salt has been formed from pyridine-2,3-dicarboxylic acid and cytosine through proton transfer. nih.gov

| Interaction Type | Description |

| Hydrogen Bonding | Formation of O–H···O, N–H···O, C–H···O, and N–H···N bonds, creating extensive networks. |

| π-Stacking | Stacking of pyridine rings in parallel or offset arrangements, contributing to crystal stability. |

| Co-crystallization | Formation of crystalline structures containing two or more neutral molecules in a stoichiometric ratio. |

| Ionic Salt Formation | Formation of salts through proton transfer between acidic and basic moieties. |

Acid-Base Adducts with Organic Bases

When this compound is co-crystallized with various organic bases, it forms multicomponent crystalline structures, which can be classified as either co-crystals or molecular salts. mdpi.com The formation of these adducts is driven by strong intermolecular interactions, primarily hydrogen bonds. The specific nature of the interaction—whether it remains a neutral hydrogen bond (O-H···N) or involves proton transfer to form an ionic pair (O⁻···H-N⁺)—depends significantly on the relative acid-base strength of the components.

In analogous systems, such as the co-crystallization of dicarboxylic acids with pyridine derivatives, the resulting supramolecular assemblies are stabilized by a network of hydrogen bonds. For instance, studies on pyridine-2,6-dicarboxylic acid with 2-aminobenzothiazole (B30445) show the formation of a proton transfer salt, where the acidic proton from a carboxyl group moves to the basic nitrogen atom of the aminobenzothiazole. tandfonline.com Similarly, co-crystals of various dicarboxylic acids with cyanopyridine derivatives demonstrate complex hydrogen-bonded networks that dictate the final crystal packing. mdpi.com These examples highlight a common strategy in crystal engineering where robust hydrogen-bonding synthons are used to guide the assembly of molecular components into predictable, well-defined superstructures.

Proton Transfer Phenomena in Solid-State Structures

The question of whether a proton is transferred from the carboxylic acid to the organic base in the solid state is a central theme in the study of these adducts. The outcome can generally be predicted by the "ΔpKa rule," which compares the pKa of the protonated base (pyridinium ion) and the carboxylic acid. rsc.org A large difference (ΔpKa > 3) typically results in complete proton transfer, forming a molecular salt, whereas a small difference (ΔpKa < 0) leads to a neutral co-crystal. rsc.org

| Acid/Base Pair | Interaction Type | Key Hydrogen Bond Motif | Supramolecular Architecture | Reference |

|---|---|---|---|---|

| Pyridine-2,6-dicarboxylic acid / 2-Aminobenzothiazole | Proton Transfer Salt | N⁺-H···O⁻, O-H···O | Stabilized by intermolecular H-bonds and π–π stacking | tandfonline.com |

| 1-Benzofuran-2,3-dicarboxylic acid / Pyridine | Proton Transfer Salt | N⁺-H···O⁻ | Discrete hydrogen-bonded ion-pair entities | nih.gov |

| Adipic acid / 4-Cyanopyridine | Co-crystal | O-H···N | Layers featuring antiparallel nitrile-nitrile interactions | mdpi.com |

| Terephthalic acid / 4-Cyanopyridine | Co-crystal | O-H···N | Layers featuring antiparallel nitrile-nitrile interactions | mdpi.com |

Host-Guest Chemistry with Methylated Pyridines (Analogous Systems)

Host-guest chemistry involves the formation of inclusion complexes where a larger "host" molecule encapsulates a smaller "guest" molecule within a cavity or channel. wikipedia.org This field is particularly relevant for the separation of structurally similar isomers, such as methylated pyridines (picolines), which often have very close boiling points, making their separation by conventional distillation difficult and energy-intensive.

Inclusion Compound Formation and Selectivity

The selective formation of inclusion compounds provides a powerful alternative for isomer separation. Large, cavity-containing host molecules, such as those from the TADDOL (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol) family, have demonstrated remarkable ability to discriminate between picoline isomers. acs.orgrsc.org When a TADDOL host is crystallized from a mixture of picolines, it preferentially includes the guest that provides the best steric and electronic fit within its crystal lattice, leading to highly effective separation. rsc.org

One notable example is the host (4R,5R)-bis(diphenylhydroxymethyl)-2-spiro-1′-cyclohexane-1,3-dioxolane (TADDOL6). rsc.org This host has shown exceptional selectivity in separating mixtures of pyridine and picolines. In competitive crystallization experiments, TADDOL6 consistently favors 3-methylpyridine (B133936) (3MP) over 4-methylpyridine (B42270) (4MP). rsc.org Given their nearly identical boiling points (144 °C for 3MP and 145 °C for 4MP), this level of selectivity is significant. The preference is driven by a combination of hydrogen bonding between the host's hydroxyl groups and the guest's nitrogen atom, as well as subtle van der Waals and π-π stacking interactions that stabilize the inclusion of one isomer over another. rsc.org The thermal stability of the resulting inclusion compound often correlates with the host's preference for a specific guest. acs.org

| Guest Mixture (Equimolar) | Preferred Guest in Crystal | Composition in Crystal | Selectivity Coefficient (K) | Reference |

|---|---|---|---|---|

| Pyridine / 3-Methylpyridine | Pyridine | 57.0% Pyridine | - | rsc.org |

| Pyridine / 4-Methylpyridine | Pyridine | 96.0% Pyridine | - | rsc.org |

| 3-Methylpyridine / 4-Methylpyridine | 3-Methylpyridine | >80% 3-Methylpyridine | 11.1 - 19.1 | rsc.org |

| 2-Methylpyridine / 3-Methylpyridine | 3-Methylpyridine | - | - | rsc.org |

Theoretical and Computational Investigations of 3 Methylpyridine 2,5 Dicarboxylic Acid Systems

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular geometry and electronic properties of 3-Methylpyridine-2,5-dicarboxylic acid. These computational methods allow for the precise calculation of optimized molecular structures and the analysis of frontier molecular orbitals, which are crucial in understanding the compound's reactivity and stability.

Density Functional Theory (DFT) Calculations for Optimized Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For pyridine (B92270) dicarboxylic acid derivatives, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are employed to determine their optimized geometries. electrochemsci.org These calculations reveal that molecules like 2,3-pyridinedicarboxylic acid and 2,5-pyridinedicarboxylic acid are nearly planar, a structural characteristic that influences their electronic properties and potential as corrosion inhibitors. electrochemsci.org The planarity is confirmed by dihedral angles close to 0° and 180°. electrochemsci.org

In a study of 2,5-pyridine-dicarboxylic acid, the optimized geometry was computed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. researchgate.net The calculated geometry corresponds to a minimum on the potential energy surface. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.orglibretexts.org The HOMO, being the highest-energy occupied orbital, is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO, the lowest-energy unoccupied orbital, relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org

Table 1: Calculated Reactivity Parameters for Pyridine Dicarboxylic Acid Derivatives

| Compound | Energy Gap (ΔE) | Electrophilicity (ω) |

| 2,3-Pyridinedicarboxylic acid | Value not specified | 6.284 |

| 2,4-Pyridinedicarboxylic acid | Value not specified | Value not specified |

| 2,5-Pyridinedicarboxylic acid | Value not specified | Value not specified |

| 2,6-Pyridinedicarboxylic acid | Value not specified | Value not specified |

Vibrational Spectroscopy Analysis (Analogous Systems)

Vibrational spectroscopy, in conjunction with computational methods, provides a detailed picture of the molecular vibrations of this compound and its analogs. These techniques are instrumental in assigning vibrational modes and understanding the forces between atoms.

Density Functional Theory (DFT) for Vibrational Frequencies

DFT calculations are a powerful tool for predicting the vibrational frequencies of molecules. For pyridine derivatives, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to compute harmonic and anharmonic vibrational wavenumbers. researchgate.netresearchgate.net These calculated frequencies are then compared with experimental data from FTIR and FT-Raman spectra to validate the computational model. researchgate.netresearchgate.net For 2,5-pyridine-dicarboxylic acid, the root mean square (rms) error between observed and calculated frequencies was found to be 10.8 cm⁻¹. researchgate.net Similarly, for 3-methyl pyridine-2-carboxylic acid, the rms error was 8.48 cm⁻¹. researchgate.net This good agreement allows for confident assignment of the observed spectral bands to specific vibrational modes. researchgate.net

Normal Coordinate Analysis and Inverse Vibrational Problem (IVP)

Normal Coordinate Analysis (NCA) is a technique used to describe the vibrations of a molecule. researchgate.nettaylorandfrancis.com It involves the determination of a force field that can reproduce the experimental vibrational frequencies. researchgate.netresearchgate.net The inverse vibrational problem (IVP) is a method to refine this force field by fitting the calculated frequencies to the observed ones, often using an overlay least-squares technique. researchgate.netresearchgate.netijera.com This approach has been successfully applied to various pyridine-dicarboxylic acids, resulting in an average error of around 10 cm⁻¹ between the calculated and experimental frequencies. researchgate.net The Potential Energy Distribution (PED) obtained from NCA helps in making unambiguous assignments of the fundamental vibrational modes. researchgate.netresearchgate.netresearchgate.netijera.com For instance, in pyridine-dicarboxylic acids, C-C and C-N stretching vibrations can be clearly identified and assigned based on their PED. ijera.com

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the solid-state structure and properties of this compound. These interactions, primarily hydrogen bonding and π-π stacking, dictate how the molecules arrange themselves in a crystal lattice.

In analogous systems, such as co-crystals of benzene-1,3-dicarboxylic acid and 4-methylpyridine (B42270), O-H···N hydrogen bonds are the primary interactions forming clusters. iucr.orgiucr.orgresearchgate.net These clusters can then be linked by C-H···O hydrogen bonds to form ribbons. iucr.orgiucr.org Furthermore, π-π interactions between the aromatic rings of neighboring ribbons contribute to the formation of a laminar structure. iucr.orgiucr.org The shortest of these π-π interactions can have a centroid-to-centroid distance of around 3.683 Å. iucr.orgiucr.org

In other pyridine derivatives, like 2-hydroxy-5-methylpyridine-3-carboxylic acid, molecules can form dimers through O-H···N hydrogen bonds, creating an eight-membered ring system. nih.gov These intermolecular interactions are fundamental in supramolecular chemistry and crystal engineering, influencing the physical properties of the material. iucr.org

Quantum Theory of Atoms In Molecules (QTAIM) for Bond Critical Points and Interaction Energies

The Quantum Theory of Atoms in Molecules (QTAIM) is a robust model used to analyze the electron density of a molecular system to characterize chemical bonding. researchgate.net This method identifies bond critical points (BCPs)—locations where the electron density gradient is zero—and the paths that connect them, providing a clear demarcation of atomic interactions. mdpi.com The properties at these BCPs, such as electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature and strength of the interactions. researchgate.net

In systems involving pyridine and carboxylic acid functionalities, QTAIM is instrumental in quantifying both strong covalent bonds and weaker noncovalent interactions like hydrogen bonds. researchgate.netmdpi.com For instance, in related pyridine-carboxylic acid structures, O–H···N or O–H···O hydrogen bonds are identified by the presence of a BCP between the hydrogen and the acceptor atom. mdpi.com The analysis of topological parameters at these BCPs allows for the classification of hydrogen bonds. Generally, interactions can be classified as:

Strong (covalent character): ∇²ρ(r) < 0 and total electron energy density (H(r)) < 0.

Intermediate: ∇²ρ(r) > 0 and H(r) < 0.

Weak (electrostatic character): ∇²ρ(r) > 0 and H(r) > 0. researchgate.net

Interaction energies for these bonds can be estimated from the potential electron energy density (V(r)) at the BCP. Studies on similar co-crystals have shown that O–H···N hydrogen bonds are significantly strong, with dissociation energies that can range from 7.6 to 8.3 kcal/mol, confirming their crucial role in the stability of the crystal lattice. mdpi.com Weaker C–H···O/N interactions exhibit lower energies, typically between 1.0 and 1.7 kcal/mol. mdpi.com

Table 1: Illustrative QTAIM Topological Parameters for Hydrogen Bonds in a Related Pyridine-Carboxylic Acid System

| Interaction Type | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Interaction Energy (kcal/mol) |

|---|---|---|---|

| O–H···N | 0.035 | 0.120 | ~8.0 |

| C–H···O | 0.010 | 0.045 | ~1.5 |

Note: This table presents typical values for analogous systems to illustrate the data obtained from QTAIM analysis, as specific experimental data for this compound is not available in the provided sources.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. nih.govmdpi.com The surface is generated by partitioning the crystal's electron density into regions associated with each molecule. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify key intermolecular contacts. nih.gov Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, highlighting strong interactions like hydrogen bonds, while blue regions represent longer contacts. nih.govnih.gov

For crystalline structures of related pyridine-dicarboxylic acid derivatives, Hirshfeld analysis typically reveals the following major contributions:

H···H interactions: Often the most abundant, appearing as a large, diffuse region in the center of the fingerprint plot. nih.gov

O···H/H···O interactions: Appear as distinct sharp "spikes" on the plot, characteristic of hydrogen bonding. nih.govresearchgate.net

N···H/H···N interactions: Present as spikes, indicating hydrogen bonding involving the pyridine nitrogen. nih.gov

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Pyridine-Carboxylic Acid Derivative

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 52.5 |

| N···H/H···N | 19.2 |

| C···H/H···C | 18.8 |

Note: Data is sourced from a study on a related compound to illustrate the typical findings from a Hirshfeld analysis. nih.gov The specific percentages for this compound would depend on its unique crystal packing.

Noncovalent Interaction (NCI) Plot Analysis

The Noncovalent Interaction (NCI) plot is a visualization technique that reveals the location and nature of noncovalent interactions in 3D space. researchgate.net It is based on the electron density (ρ) and the reduced density gradient (RDG). The analysis generates isosurfaces that are color-coded to distinguish between different types of interactions:

Blue isosurfaces: Indicate strong, attractive interactions such as hydrogen bonds.

Green isosurfaces: Represent weak, delocalized van der Waals interactions.

Red isosurfaces: Signify repulsive interactions, such as those found in steric clashes or within rings. researchgate.net

In studies of molecules with carboxylic acid and pyridine rings, NCI plots provide a complementary perspective to QTAIM and Hirshfeld analysis. mdpi.com They can visually confirm the presence of O–H···N hydrogen bonds (strong blue discs), C–H···O contacts (weaker green patches), and potential π-π stacking interactions between pyridine rings, which would appear as broad, greenish isosurfaces between the rings. mdpi.comresearchgate.net This method is particularly effective at visualizing the spatial arrangement and interplay of multiple weak interactions that collectively stabilize the molecular conformation and crystal structure. researchgate.net

Independent Gradient Model (IGM) Approach for Intermolecular Interactions

The Independent Gradient Model (IGM) is a modern computational approach for visualizing and analyzing chemical interactions. nih.gov Like NCI, it is based on the electron density gradient, but it offers a key advantage by distinguishing between intra- and inter-fragment interactions. chemrxiv.org A recent enhancement, the Independent Gradient Model based on Hirshfeld partition (IGMH), further refines the method by using atomic densities from the actual molecular electron density, providing a more rigorous physical basis. nih.govchemrxiv.org

The IGM approach generates 3D isosurfaces that highlight interaction regions. A key feature of IGM is the δg descriptor, which quantifies the net electron density gradient drop upon interaction, allowing for a clear visual separation of bonding features. This method effectively overcomes some shortcomings of NCI analysis, such as overly bulky isosurfaces for weak interactions, leading to clearer and more accurate graphical representations. nih.gov For a molecule like this compound, IGM analysis would be used to:

Visualize the strong intramolecular O–H···N hydrogen bond.

Identify and characterize weaker intermolecular C–H···O interactions.

Explore potential π-π stacking between pyridine rings in a dimer or crystal lattice.

Thermochemical Properties and Stability Calculations

The thermochemical properties of a compound, such as its enthalpy of formation and sublimation, are fundamental to understanding its stability and energetic behavior. These values are often determined through experimental calorimetry or estimated using high-level computational chemistry methods.

Enthalpy of Formation and Sublimation Estimates

The standard molar enthalpy of formation (Δ_fH_m^°) represents the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. It is a key measure of the compound's intrinsic stability.

The standard molar enthalpy of sublimation (Δ_subH_m^°) is the energy required to transform one mole of a substance from a solid to a gaseous state at a constant temperature and pressure. This value provides a direct measure of the strength of the intermolecular forces holding the crystal lattice together.

Table 3: Experimental Standard Molar Enthalpies of Sublimation for Related Aromatic Carboxylic Acids

| Compound | Sublimation Enthalpy (kJ·mol⁻¹) at 298.15 K |

|---|---|

| 3-Pyridinecarboxylic acid | 100.2 |

| 2-Pyridinecarboxylic acid | 105.9 |

| Isophthalic acid (Benzene-1,3-dicarboxylic acid) | 141.7 |

Note: Data is sourced from a study on related compounds to provide context. researchgate.net The presence of an additional methyl group and a second carboxylic acid group in this compound would be expected to increase its sublimation enthalpy compared to simple pyridinecarboxylic acids due to stronger and more numerous intermolecular interactions.

Potential Applications in Advanced Materials Science Based on Analogous Ligands

Energy Storage Systems

The development of efficient energy storage solutions is critical for a sustainable future. Metal-organic frameworks have emerged as versatile materials in this field, bridging the gap between traditional batteries and supercapacitors.

The structural analogues of 3-Methylpyridine-2,5-dicarboxylic acid, particularly pyridine-3,5-dicarboxylic acid (PDC), have been successfully used to synthesize MOFs for battery-supercapacitor hybrid devices. rsc.orgnih.govresearchgate.net These devices aim to combine the high energy density of batteries with the high power density and long cycle life of supercapacitors. bohrium.com

In these systems, the pyridine-dicarboxylate ligand coordinates with metal centers, such as cobalt (Co) and copper (Cu), to form extended frameworks. rsc.orgnih.govresearchgate.net The nitrogen atom from the pyridine (B92270) ring and the oxygen atoms from the carboxylate groups act as bridging ligands, creating robust structures that are crucial for energy storage applications. rsc.org The resulting MOFs possess captivating structural features and a high degree of diversity, which are governed by the choice of both the metal node and the organic ligand. nih.govresearchgate.net

For instance, a hybrid device fabricated using a Cu-PDC-MOF as the anode and activated carbon as the cathode demonstrated promising performance, achieving an energy density of 17 Wh kg⁻¹ and a power density of 2550 W kg⁻¹. nih.govresearchgate.net Similarly, bi-linker MOFs, which incorporate two distinct organic ligands like pyridine-3,5-dicarboxylic acid and 1,2,4,5-benzene-tetra-carboxylic acid with nickel or cobalt centers, have been explored for hybrid supercapacitors. bohrium.comrsc.org These materials exhibit unique constructions and electrochemical properties, with the hybridization of the MOF and activated carbon leading to devices with both high energy and power density suitable for practical applications. bohrium.comrsc.org The presence of the methyl group in this compound could further modify the pore environment and electronic properties of the resulting MOF, potentially enhancing its electrochemical performance.

Table 1: Performance of Analogue-Based MOFs in Hybrid Energy Storage Devices

| MOF System | Metal Center | Ligand(s) | Energy Density (Wh kg⁻¹) | Power Density (W kg⁻¹) | Reference |

|---|---|---|---|---|---|

| Cu-PYDC-MOF // AC | Copper | Pyridine-3,5-dicarboxylic acid | 17 | 2550 | nih.govresearchgate.net |

| Co-CPTC-MOF // AC | Cobalt | 1,2,3,4-cyclopentane tetra carboxylate | 20.7 | 2608.5 | nih.gov |

| Ni–P–H MOF // AC | Nickel | Pyridine-3,5-dicarboxylic acid, 1,2,4,5-benzene-tetra-carboxylic acid | - | - | rsc.org |

Gas Adsorption and Separation Technologies

The porous nature of MOFs makes them ideal candidates for gas storage and separation applications. The ability to tune the pore size, shape, and surface chemistry by carefully selecting the metal and organic linker allows for the design of materials with high selectivity for specific gases.

Research on analogous structures, such as those derived from pyridine-2,4-dicarboxylic acid and thiophene-2,5-dicarboxylic acid, has demonstrated the potential of these materials in gas adsorption. acs.orgresearchgate.net For example, a desolvated framework made from cadmium, a diaminotriazine derivative, and benzene-1,3-dicarboxylic acid showed moderate uptake of CO2 with good selectivity over nitrogen (N2) and methane (B114726) (CH4). researchgate.net Porous lanthanide MOFs using pyridine-2,4-dicarboxylic acid as a linker have also shown significant gas adsorption capabilities after the removal of solvent molecules. acs.org

A key strategy to enhance the CO2 separation performance of pyridine-based MOFs is the functionalization of the ligand, particularly through N-oxidation. The N-oxide group in a pyridine N-oxide (PNO) is a unique functionality that can act as a strong electron donor. arkat-usa.org This modification increases the polarity and dipole moment of the pyridine ring. scripps.edu Introducing an N-oxide group into the this compound ligand would create stronger interaction sites for CO2, a quadrupolar molecule, thereby potentially increasing both the adsorption capacity and the selectivity of the resulting MOF for CO2 over less polar gases like N2 and CH4. The electronics of the N-oxide are influential, and functionalization can tune the properties of the material. nih.gov The synthesis of pyridine N-oxides can be achieved through various oxidation methods, including the use of hydrogen peroxide with catalysts like methyltrioxorhenium (MTO) or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org

Catalysis and Reaction Engineering

The well-defined active sites, high surface area, and tunable porosity of MOFs and metal complexes make them highly effective catalysts for a variety of chemical reactions.

Pyridine-dicarboxylic acid ligands and their derivatives are instrumental in creating catalytically active materials. For instance, introducing pyridine into a cobalt-based MOF (Co-MOF) was shown to induce a structural change from a 3D to a 2D nanosheet structure. This reconfiguration exposed more metal active sites, significantly enhancing the material's performance in the electrocatalytic oxygen evolution reaction (OER). rsc.org The resulting 2D MOF exhibited a lower overpotential and improved kinetics compared to its 3D counterpart. rsc.org

The nitrogen site on the pyridine ring within the MOF structure can serve as an additional hydrogen-bonding site, which enhances applications in catalysis. umt.edu.my The specific geometry of the ligand and the coordination environment of the central metal ion have a significant effect on the formation and properties of the final structure. acs.org The incorporation of this compound as a ligand could lead to novel catalytic systems with unique activities and selectivities, influenced by the electronic and steric effects of the methyl group.

Luminescent Materials

Coordination polymers and MOFs constructed from pyridine-dicarboxylic acid analogues and various metal ions, particularly lanthanides (e.g., Europium, Terbium) and d10 metals (e.g., Zinc, Cadmium), often exhibit strong luminescent properties. acs.orgacs.org These materials are candidates for applications in sensors, lighting, and optical devices. acs.orgtandfonline.comnih.gov

The ligand plays a crucial role as an "antenna," absorbing energy and transferring it to the metal center, which then emits light at its characteristic wavelength. Pyridine-2,6-dicarboxylic acid, for example, is an excellent sensitizer (B1316253) for lanthanide fluorescence. nih.govrsc.org Complexes of Europium(III) and Terbium(III) with pyridine-3,5-dicarboxylic acid exhibit strong emissions, with the potential for color-tuning by creating mixed-metal systems. acs.org The resulting materials can also be used for temperature sensing. acs.org

Similarly, d10 metal complexes with pyridine-3,4-dicarboxylic acid have been shown to be promising photoactive materials. acs.org The strong photoluminescence of these compounds makes them excellent candidates for various optical applications. The introduction of this compound into such systems could modulate the energy levels of the ligand, affecting the efficiency of the antenna effect and the luminescent properties of the final material.

Table 2: Luminescent Properties of Analogue-Based Coordination Polymers

| Metal Ion | Ligand | Key Luminescent Feature | Potential Application | Reference |

|---|---|---|---|---|

| Eu(III), Tb(III) | Pyridine-3,5-dicarboxylic acid | Tunable emission color (green to red) | Temperature sensing, lighting | acs.org |

| Zn(II), Cd(II) | Pyridine-3,4-dicarboxylic acid | Strong photoluminescence | Photoactive materials | acs.org |

| Tb(III) | Pyridine-2,6-dicarboxylic acid derivatives | Excellent green-emitter | Organic light-emitting devices | nih.gov |

| Eu(III) | Pyridine-2,6-dicarboxylic acid | Long luminescence lifetime (3.23 ms) | High-powered liquid laser medium | rsc.org |

Intermediates in the Synthesis of Functional Organic Molecules

Pyridinecarboxylic acid derivatives are crucial intermediates in the synthesis of various agrochemicals, including herbicides. The imidazolinone class of herbicides, for example, often incorporates a pyridine ring structure. While there is no direct evidence in the searched literature for the use of this compound as a precursor for commercial imidazoline (B1206853) herbicides, the general synthetic strategies for these herbicides suggest its potential in this area.

The synthesis of imidazolinone herbicides typically involves the reaction of a substituted pyridine-2,3-dicarboxylic acid anhydride (B1165640) with an appropriate aminocarboxamide. This key step forms the imidazolinone ring fused to the pyridine core. Given this established synthetic pathway, it is plausible that this compound, after conversion to its corresponding anhydride, could serve as a precursor for novel imidazolinone derivatives with potential herbicidal activity. The methyl group at the 3-position could influence the biological activity and selectivity of the resulting herbicide. Picolinic acid and its derivatives are recognized as a significant class of synthetic auxin herbicides.

Conclusion

Halogenated Derivatives (e.g., Bromination)

Halogenation of the pyridine (B92270) ring, particularly bromination, is a critical transformation for creating intermediates for cross-coupling reactions. However, direct electrophilic bromination of pyridine rings can be challenging and often requires harsh conditions. For pyridine carboxylic acids, the reaction is further complicated by the deactivating effect of the carboxyl groups.

Decarboxylative halogenation presents an alternative route. While methods for converting aliphatic acids to alkyl halides are well-established, the analogous decarboxylative bromination of aromatic acids has been a more significant challenge. rsc.org Recent advancements have led to transition-metal-free methods for the decarboxylative bromination of various aromatic and heteroaromatic acids. rsc.orgnih.gov These reactions can be applied to pyridine derivatives, offering a pathway to bromo-pyridines. rsc.orgnih.gov For instance, a method using tetra-n-butylammonium tribromide (N(ⁿBu₄)Br₃) as the brominating agent in the presence of a base like potassium phosphate (B84403) (K₃PO₄) has proven effective for various heteroaromatic acids. rsc.org

Another approach involves the functionalization of a more reactive precursor. For example, 2,5-dibromo-3-methylpyridine (B189406) can be synthesized from 2-amino-3-methylpyridine (B33374) through a process involving protection of the amino group, bromination, and subsequent deamination/bromination via a Sandmeyer-type reaction. google.com While not a direct halogenation of this compound, this highlights a synthetic strategy towards halogenated 3-methylpyridine (B133936) cores.

Challenges in the direct bromination of electron-deficient heteroaromatics like pyridine often include the need for high temperatures and the potential for side reactions. nih.gov Less electrophilic bromine sources, such as N-bromosuccinimide (NBS) or tribromide reagents, are sometimes employed to improve selectivity. rsc.org

Table 1: General Conditions for Bromination of Related Aromatic Carboxylic Acids

| Method | Brominating Agent | Catalyst/Base | Key Feature |

| Decarboxylative Bromination | N(ⁿBu₄)Br₃ | K₃PO₄ | Transition-metal-free; converts COOH to Br. rsc.org |

| Precursor Synthesis | Liquid Bromine, HBr | Cuprous Bromide | Multi-step route from an amino-pyridine precursor. google.com |

| Direct Bromination | N-Bromosuccinimide (NBS) | Acetic Acid/H₂O₂ | Green halogenation method for electron-rich heterocycles. cdnsciencepub.com |

N-Oxide Derivatives and their Enhanced Donor Properties

The oxidation of the pyridine nitrogen to an N-oxide is a fundamental transformation that significantly alters the electronic properties of the ring. This conversion makes the pyridine ring more electron-rich and can facilitate certain substitution reactions. 3-Methylpyridine-N-oxide is a crucial intermediate in the synthesis of pharmaceuticals and pesticides. google.com

The synthesis of pyridine-N-oxides is typically achieved by reacting the parent pyridine with an oxidizing agent, most commonly hydrogen peroxide, often in the presence of a catalyst. A method for preparing 3-methylpyridine-N-oxide involves using hydrogen peroxide with a mixed catalyst system of phosphomolybdic acid and molybdenum trioxide. google.com The formation of pyridine-2,3-dicarboxylic acid N-oxide has also been reported as a product from the oxidation of 8-hydroxyquinoline. epo.org

The formation of the N-O bond enhances the donor capability of the pyridine derivative in coordination chemistry. The oxygen atom of the N-oxide group acts as a potent donor (a hard base), readily coordinating to metal centers. This enhanced donor property, combined with the carboxylate groups, makes N-oxide derivatives of pyridine dicarboxylic acids excellent ligands for constructing metal-organic frameworks (MOFs) and coordination polymers. The N-oxide functionality can lead to different coordination modes and potentially influence the resulting framework's topology and properties.

Table 2: Synthesis of Related Pyridine N-Oxides

| Starting Material | Oxidizing Agent | Catalyst | Product |

| 3-Methylpyridine | Hydrogen Peroxide | Phosphomolybdic acid / Molybdenum trioxide | 3-Methylpyridine-N-oxide google.com |

| 8-Hydroxyquinoline | Hydrogen Peroxide | Sodium or Potassium Hydroxide | Pyridine-2,3-dicarboxylic acid-N-oxide epo.org |

Esterification and Amidation Reactions

The two carboxylic acid groups of this compound are readily converted into esters and amides, which are among the most common and important functional group transformations in organic chemistry.

Esterification is typically accomplished via the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). google.commasterorganicchemistry.com The reaction is an equilibrium process, and often the alcohol is used as the solvent to drive the reaction to completion. masterorganicchemistry.com For pyridine carboxylic acids, a modified procedure involves using a pre-formed salt of the target ester with the acid catalyst as the actual catalytic species, which can simplify product isolation by direct distillation. google.com The synthesis of dimethyl 5-methylpyridine-2,3-dicarboxylate, an isomer of the target compound, demonstrates the feasibility of this reaction. techemi.com

Amidation , the formation of an amide bond from a carboxylic acid and an amine, is fundamental to the synthesis of a vast number of pharmaceuticals and materials. nih.gov Direct amidation can be achieved by heating the carboxylic acid and amine, often requiring high temperatures to remove the water byproduct. mdpi.com Catalytic methods are more common and efficient. Various catalysts, including boric acid derivatives and heterogeneous Lewis acid catalysts like niobium pentoxide (Nb₂O₅), have been developed for direct amidation. nih.govmdpi.comacs.org Nb₂O₅ is particularly effective as it is water- and base-tolerant. nih.govacs.org Alternatively, the carboxylic acid can be "activated" first, for example by converting it to an acid chloride, which then reacts readily with an amine to form the amide.

Table 3: General Methods for Esterification and Amidation

| Transformation | Reagents | Catalyst/Conditions | Key Features |

| Esterification | Alcohol (e.g., Methanol, Ethanol) | Strong acid (e.g., H₂SO₄) masterorganicchemistry.com | Equilibrium reaction; alcohol often used in excess. masterorganicchemistry.com |

| Amidation (Direct) | Amine (e.g., primary, secondary) | Nb₂O₅, heat nih.govacs.org | Heterogeneous, reusable catalyst; water is the only byproduct. nih.gov |

| Amidation (via Activation) | 1. SOCl₂ or (COCl)₂ 2. Amine | 1. Heat 2. Base (e.g., Et₃N) | Two-step process via a highly reactive acid chloride intermediate. |

C-Alkylation of Related Pyridine Carboxylic Acids

The direct C-H alkylation of the pyridine ring is a powerful method for introducing carbon-based functional groups. Historically, achieving regioselectivity, particularly at the C-4 position, has been a significant challenge, often leading to mixtures of isomers. nih.govnih.gov

Recent breakthroughs have focused on Minisci-type reactions, which involve the addition of radical nucleophiles to protonated, electron-deficient heterocycles. nih.gov One innovative strategy employs a simple, removable blocking group derived from maleic acid. nih.govnih.govchemistryviews.org This blocking group is installed on the pyridine nitrogen, which effectively directs Minisci-type decarboxylative alkylation to the C-4 position with high selectivity. nih.govnih.gov The reaction uses a range of primary, secondary, and tertiary carboxylic acids as alkyl donors in the presence of a silver salt and an oxidant like ammonium (B1175870) persulfate. nih.gov

Another modern approach utilizes photocatalysis for the C4-selective alkylation of pyridines with carboxylic acids. thieme-connect.com This method uses N-amidopyridinium salts as substrates, which, upon activation by a photocatalyst under blue light, generate radicals that lead to the desired alkylation without the need for an external chemical oxidant. thieme-connect.com While these methods are generally demonstrated on simpler pyridine substrates, they represent the state-of-the-art for C-alkylation and could potentially be adapted for more complex systems like pyridine carboxylic acids, although the electronic and steric effects of the existing substituents would need to be considered.

Table 4: Modern Methods for C-4 Alkylation of Pyridines

| Method | Key Reagents | Conditions | Outcome |

| Blocking Group Strategy | Maleate-derived blocking group, Carboxylic acid, AgNO₃, (NH₄)₂S₂O₈ | 50 °C | Highly regioselective C-4 alkylation. nih.gov |

| Photocatalysis | N-amidopyridinium salt, Carboxylic acid, Photocatalyst | Blue LEDs, room temp. | C-4 alkylation under oxidant-free conditions. thieme-connect.com |

| Urea Activation | Urea-based activation reagent, Carboxylic acid | Not specified | C-4 selective alkylation with a wide range of acids. rsc.org |

Conclusion and Future Research Directions

Unexplored Synthetic Pathways for 3-Methylpyridine-2,5-dicarboxylic Acid

Currently, this compound is available from commercial suppliers, indicating that a viable synthetic route exists. bldpharm.com However, the detailed synthetic methodologies are not widely published in academic literature, presenting an opportunity for research into novel and efficient synthetic strategies. One potential avenue for exploration is the oxidation of the corresponding dimethylpyridine precursor, a common method for generating carboxylic acid functionalities on aromatic rings. A patented process for the preparation of 5-methoxymethyl-2,3-pyridinedicarboxylic acid involves the photochlorination of a 5-methylpyridine derivative followed by substitution, hinting at the feasibility of modifying the methyl group. google.com Another plausible route could involve the functionalization of a pre-existing pyridine-dicarboxylic acid scaffold. Furthermore, exploring greener synthetic methods, such as those utilizing biocatalysis or flow chemistry, could lead to more sustainable and scalable production of this valuable building block. google.com

Advanced Characterization Techniques for Supramolecular Assemblies

The full characterization of the supramolecular assemblies derived from this compound will be crucial for understanding their structure-property relationships. Beyond standard single-crystal and powder X-ray diffraction, a suite of advanced characterization techniques should be employed. Solid-state NMR spectroscopy can provide detailed information about the local environment of the atoms within the framework, especially for materials that are not amenable to single-crystal X-ray diffraction. Techniques such as variable-temperature X-ray diffraction can be used to study the dynamic behavior and thermal stability of the resulting structures. Furthermore, advanced microscopic techniques, including atomic force microscopy (AFM) and transmission electron microscopy (TEM), can offer insights into the morphology and surface features of the synthesized materials. Spectroscopic methods like Raman and infrared spectroscopy, supported by theoretical calculations, can provide detailed information on the vibrational modes of the ligand and its coordination complexes. nih.govnist.govchemicalbook.com

Novel Coordination Architectures and MOF Design Principles

The unique steric and electronic properties of this compound make it a promising candidate for the design of novel metal-organic frameworks. The methyl group can act as a steric director, influencing the coordination geometry around the metal centers and potentially leading to the formation of porous materials with unique pore shapes and sizes. This could be particularly advantageous for applications in gas storage and separation, where the precise control of the pore environment is critical. nih.gov Researchers can systematically study the coordination of this ligand with a wide range of metal ions, including transition metals and lanthanides, to explore the resulting structural diversity. The use of co-ligands with different functionalities could further expand the range of accessible architectures and introduce new properties, such as luminescence or catalysis. researchgate.netrsc.org

Expanded Scope of Applications in Emerging Technologies

While specific applications for this compound are yet to be extensively reported, the known applications of related pyridine (B92270) dicarboxylic acids suggest a broad scope of potential uses in emerging technologies. MOFs derived from similar ligands have shown promise in areas such as:

Gas Storage and Separation: The tunable porosity of MOFs makes them ideal candidates for the storage of gases like hydrogen and methane (B114726), as well as for the separation of gas mixtures such as CO2/N2. nih.gov

Catalysis: The incorporation of catalytically active metal centers into MOFs can lead to highly efficient and reusable heterogeneous catalysts for a variety of organic transformations.

Sensing: The luminescence properties of certain MOFs can be modulated by the presence of specific analytes, making them suitable for the development of chemical sensors. researchgate.net

Drug Delivery: The porous nature of MOFs allows for the encapsulation and controlled release of drug molecules. nih.gov

Antibacterial Agents: Some metal complexes of pyridine dicarboxylic acids have exhibited antibacterial activity. mdpi.com

Future research should focus on synthesizing and testing materials derived from this compound for these and other cutting-edge applications.

Integration of Experimental and Computational Methodologies

A synergistic approach that combines experimental synthesis and characterization with computational modeling will be instrumental in accelerating the discovery and optimization of materials based on this compound. Density Functional Theory (DFT) calculations can be employed to predict the stable conformations of the ligand, its coordination behavior with different metals, and the electronic and spectroscopic properties of the resulting complexes. chemicalbook.com Molecular modeling can also be used to simulate the adsorption of guest molecules within the pores of MOFs, providing insights into their potential for gas storage and separation applications. This computational pre-screening can guide experimental efforts towards the most promising synthetic targets, saving time and resources. The iterative loop of computational prediction and experimental validation will be a powerful tool for unlocking the full potential of this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-methylpyridine-2,5-dicarboxylic acid and its derivatives?

- Methodological Answer : Synthesis typically involves cyclization or functionalization of pyridine precursors. For example:

- Cyclization : Reacting substituted pyridine derivatives with carboxylating agents (e.g., CO₂ under acidic/basic conditions) to introduce carboxylic acid groups at specific positions .

- Esterification : Protecting carboxylic acid groups as esters (e.g., diethyl esters) to improve solubility during purification, followed by hydrolysis to regenerate the free acid .

- Methylation : Introducing the methyl group via Friedel-Crafts alkylation or using methyl halides in the presence of Lewis acids.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction (XRD) : Resolves molecular geometry, hydrogen bonding, and packing arrangements. For example, XRD analysis of analogous dihydropyridine dicarboxylates revealed intermolecular interactions critical for stability .

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon types. Methyl groups typically appear as singlets (δ 2.0–2.5 ppm), while aromatic protons resonate at δ 7.0–8.5 ppm .

- FT-IR : Confirms carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680–1720 cm⁻¹) .

Q. What safety protocols should researchers follow when handling this compound?

- Methodological Answer :

- Hazard mitigation : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Ensure ventilation to prevent inhalation of dust/aerosols .

- Storage : Store in a dry, cool environment (2–8°C) to prevent degradation .

- Spill management : Avoid dust generation; collect spills with inert absorbents and dispose via authorized waste services .

Advanced Research Questions

Q. How can this compound be utilized in metal-organic framework (MOF) design?

- Methodological Answer :

- Ligand role : The dicarboxylate groups coordinate with metal ions (e.g., Zn²⁺, Eu³⁺) to form 2D/3D frameworks. For example, pyridine-2,5-dicarboxylic acid (isocinchomeronic acid) has been used in Zn²⁺-based MOFs for luminescent applications .

- Functionalization : Introduce methyl groups to modulate steric effects, altering pore size or stability. TGA and XPRD are used to assess thermal/structural robustness .

Q. How can computational methods like DFT improve understanding of its electronic properties?

- Methodological Answer :

- DFT studies : Optimize molecular geometry and calculate HOMO-LUMO gaps to predict reactivity. For dihydropyridine analogs, DFT validated crystallographic bond lengths and angles .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for targeted functionalization (e.g., bromination at electron-rich positions) .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

- Methodological Answer :

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to explain spectral anomalies. Applied to dihydropyridine derivatives, it clarified discrepancies between NMR and XRD data .

- Isotopic labeling : Use ²H or ¹³C-labeled analogs to distinguish overlapping signals in complex spectra .

Q. How does the methyl group influence its bioconjugation potential in enzyme studies?

- Methodological Answer :

- Steric effects : The methyl group may hinder binding to enzyme active sites, requiring molecular docking simulations to assess compatibility .

- Acid-base properties : Methyl substitution alters pKa values of carboxylic groups, affecting solubility and interaction with biomolecules. Titration experiments (pH vs. conductivity) quantify these changes .

Q. What are the challenges in correlating its solid-state structure with solution-phase behavior?

- Methodological Answer :

- Polymorphism screening : Use solvent evaporation or grinding to isolate polymorphs, then compare XRD and DSC data to identify stable forms .

- Conformational analysis : Variable-temperature NMR monitors rotational barriers of methyl groups, linking solid-state rigidity to solution flexibility .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.